4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
This compound features a pyrrolidine ring sulfonylated at the 1-position by a 4′-fluoro-biphenyl group. The 3-position of the pyrrolidine is linked via an ether bond to a 6-methyl-2H-pyran-2-one moiety.
Properties
IUPAC Name |
4-[1-[4-(4-fluorophenyl)phenyl]sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO5S/c1-15-12-20(13-22(25)28-15)29-19-10-11-24(14-19)30(26,27)21-8-4-17(5-9-21)16-2-6-18(23)7-3-16/h2-9,12-13,19H,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBBVKNXLKIYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will delve into the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several notable structural components:
- Pyrrolidine Ring : Contributes to the compound's pharmacological properties.
- Fluoro-Substituted Biphenyl Moiety : Enhances lipophilicity and may influence receptor interactions.
- Pyran-2-one Core : Known for various biological activities, including anti-inflammatory and anticancer effects.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 373.43 g/mol.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyranones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of structurally related pyranones on various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells.
Anti-inflammatory Effects
Compounds containing the pyran-2-one structure have also been investigated for their anti-inflammatory properties. In particular, they have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Research Findings
A recent study highlighted that a related compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The biphenyl moiety may enhance binding affinity to specific receptors involved in cellular signaling pathways.
Synthesis
The synthesis of this compound can be achieved through several multicomponent reactions, often involving:
- Formation of the Pyrrolidine Ring : Utilizing sulfonamide chemistry.
- Pyranone Formation : Employing cyclization reactions under acidic conditions.
- Fluorination Step : Introducing the fluoro group via electrophilic fluorination techniques.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Pyrrolidine + Pyranone | Anticancer | High selectivity |
| Compound B | Sulfonamide + Pyranone | Anti-inflammatory | Low toxicity |
| Compound C | Biphenyl + Pyranone | Antimicrobial | Broad spectrum |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and available data for the target compound and related analogs:
Key Observations:
- Linker Groups: The sulfonyl group in the target compound enhances polarity compared to the benzoyl group in , which may improve aqueous solubility.
- Fluorination: The 4′-fluoro-biphenyl group in the target compound likely increases metabolic stability compared to non-fluorinated analogs, as seen in fluorinated chromenones (e.g., 96.21% enantiomeric excess in ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction conditions be optimized for yield?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including sulfonylation of pyrrolidine intermediates and coupling with fluorinated biphenyl moieties. A reflux procedure in xylene (as in ) with chloranil as an oxidizing agent can be adapted. Optimize reaction time (25–30 hours) and post-reaction purification via NaOH washes and recrystallization from methanol to improve yield .
- Key Variables : Temperature control during reflux, stoichiometric ratios of reactants, and solvent choice (e.g., dichloromethane for solubility adjustments) .
Q. How can researchers ensure compound stability during storage and handling?
- Methodology : Store under inert gas (argon/nitrogen) in amber glass vials at –20°C to prevent photodegradation and hydrolysis. Purity verification via HPLC (≥99%) should precede storage, as impurities accelerate decomposition . Include desiccants in storage containers to mitigate moisture absorption .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodology :
- NMR/FT-IR : Confirm sulfonyl and pyrrolidine moieties via characteristic peaks (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
- HPLC-MS : Quantify purity and detect degradation products using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., biphenyl orientation) if single crystals are obtainable .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s substituents?
- Methodology :
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on the fluorobiphenyl group’s role in binding affinity .
- Analog Synthesis : Replace the pyrrolidine-3-yl-oxy group with morpholine or piperidine derivatives (see ) and compare bioactivity in vitro .
- Data Interpretation : Apply multivariate analysis to correlate substituent electronegativity/logP with activity .
Q. What experimental strategies address contradictions in solubility and bioavailability data across studies?
- Methodology :
- Solubility Profiling : Use shake-flask assays at varying pH (1.2–7.4) and co-solvents (DMSO/PEG) to resolve discrepancies .
- Permeability Assays : Compare Caco-2 cell monolayers vs. PAMPA models to validate intestinal absorption hypotheses .
- Meta-Analysis : Cross-reference datasets from orthogonal methods (e.g., LC-MS vs. UV-Vis) to identify systematic errors .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
- Methodology :
- Degradation Pathways : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV irradiation) to identify persistent metabolites .
- Toxicity Screening : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
- Field Sampling : Deploy passive samplers in wastewater systems to quantify bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
